![molecular formula C7H12F2O2 B2579258 (2R)-4,4-Difluoro-2,3,3-trimethylbutanoic acid CAS No. 2248173-71-7](/img/structure/B2579258.png)
(2R)-4,4-Difluoro-2,3,3-trimethylbutanoic acid
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Description
The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about its stereochemistry .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve retrosynthetic analysis, which is a technique for planning organic syntheses by transforming a target molecule into simpler precursor structures .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray diffraction (SC-XRD) analysis . This allows for the determination of the absolute configuration of the molecule.Chemical Reactions Analysis
Chemical reactions analysis would involve studying how the compound reacts with other substances. This could involve looking at how it reacts with acids, bases, or other organic compounds .Physical And Chemical Properties Analysis
Physical and chemical properties analysis would involve studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2R)-4,4-difluoro-2,3,3-trimethylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O2/c1-4(5(10)11)7(2,3)6(8)9/h4,6H,1-3H3,(H,10,11)/t4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUBQIJEQUQNPJ-BYPYZUCNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(C)(C)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)C(C)(C)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-4,4-Difluoro-2,3,3-trimethylbutanoic acid |
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